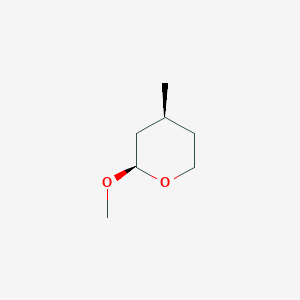

(2R,4S)-2-Methoxy-4-methyloxane

Description

Structure

3D Structure

Properties

CAS No. |

932-80-9 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(2R,4S)-2-methoxy-4-methyloxane |

InChI |

InChI=1S/C7H14O2/c1-6-3-4-9-7(5-6)8-2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |

InChI Key |

VNYKMATXHYMXFE-NKWVEPMBSA-N |

Isomeric SMILES |

C[C@H]1CCO[C@H](C1)OC |

Canonical SMILES |

CC1CCOC(C1)OC |

Origin of Product |

United States |

Stereochemical Attributes and Conformational Analysis of 2r,4s 2 Methoxy 4 Methyloxane

Absolute and Relative Stereochemistry of the (2R,4S) Configuration

The relative stereochemistry of the substituents in (2R,4S)-2-Methoxy-4-methyloxane is trans. This means that the methoxy (B1213986) group at C2 and the methyl group at C4 are on opposite sides of the oxane ring. In a chair conformation, this translates to one substituent being in an axial position and the other in an equatorial position, or vice versa. The interplay of these substituents' positions significantly influences the molecule's conformational preferences.

Diastereoselective and Enantioselective Considerations for Methoxy and Methyl Substituents

The synthesis of this compound necessitates control over both diastereoselectivity and enantioselectivity. The formation of the two stereocenters with the specific (2R,4S) configuration requires synthetic strategies that can selectively produce this diastereomer over the other possibilities, namely (2S,4R), (2R,4R), and (2S,4S).

Diastereoselective synthesis would aim to favor the formation of the trans isomer over the cis isomer. For instance, the acid-catalyzed methanolysis of a suitable precursor like 2-methoxy-5,6-dihydro-2H-pyran can lead to a mixture of trans- and cis-2,4-dimethoxytetrahydropyran, with the trans product often being the major isomer. cdnsciencepub.com This suggests that thermodynamic control can favor the more stable trans configuration.

Enantioselective synthesis would go a step further to isolate the (2R,4S) enantiomer from its mirror image, the (2S,4R) enantiomer. This can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or chiral resolving agents. While specific enantioselective syntheses for this compound are not extensively detailed in the provided search results, general principles of asymmetric synthesis would apply. sigmaaldrich.com

Conformational Preferences and Anomeric Effects in 2-Alkoxyoxanes

The conformational analysis of this compound is centered around the chair conformations of the tetrahydropyran (B127337) ring and the influence of the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to occupy an axial position, which is contrary to what would be expected based on steric hindrance alone. scripps.edu

For 2-alkoxyoxanes, the anomeric effect stabilizes the axial conformation of the alkoxy group. This is explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C2-O bond.

In the case of trans-2-methoxy-4-methyltetrahydropyran, which corresponds to the (2R,4S) configuration, the molecule will exist as an equilibrium of two chair conformers. In one conformer, the C2-methoxy group is axial and the C4-methyl group is equatorial. In the other, the C2-methoxy group is equatorial and the C4-methyl group is axial.

Studies on the equilibrated mixture of cis- and trans-2-methoxy-4-methyltetrahydropyran have provided valuable thermodynamic data for the conformational equilibrium. Analysis of the 1H NMR spectrum of the equilibrated mixture has allowed for the determination of the equilibrium constant and thermodynamic parameters. rsc.orgrsc.org

| Parameter | Value | Solvent |

|---|---|---|

| ΔH° | ca. 0 | CFCl3–CDCl3 (85:15 v/v) |

| ΔS°[(axial) → (equatorial)] | ca. –2.7 cal K⁻¹ mol⁻¹ (–11.3 J K⁻¹ mol⁻¹) | CFCl3–CDCl3 (85:15 v/v) |

| [(equatorial)]/[(axial)] | ca. 0.26 | CFCl3–CDCl3 (85:15 v/v) |

The data indicates that the axial conformation of the 2-methoxy group is favored, with the equilibrium constant being approximately 0.26 at 245 K and 273 K. rsc.orgrsc.org The enthalpy change (ΔH°) being close to zero suggests that the energy difference between the axial and equatorial conformers is minimal under these conditions. However, the negative entropy change (ΔS°) for the axial to equatorial transition indicates that the equatorial conformation is more ordered. This has been attributed to a stronger exo-anomeric effect in the equatorial conformation. rsc.orgrsc.org The exo-anomeric effect involves the orientation of the substituent on the anomeric oxygen.

The magnitude of the anomeric effect for the 2-methoxy group in a related system, trans-2,4-dimethoxytetrahydropyran, has been calculated to be approximately 1.4 kcal/mol. cdnsciencepub.comcdnsciencepub.com This value provides a quantitative measure of the preference for the axial orientation of the 2-methoxy group due to stereoelectronic effects.

Strategic Retrosynthesis of 2r,4s 2 Methoxy 4 Methyloxane

Key Disconnections for Stereocontrol in Oxane Ring Formation

Retrosynthetic analysis is a powerful method for devising synthetic routes by mentally breaking down a target molecule into simpler, commercially available starting materials. tminehan.com For (2R,4S)-2-Methoxy-4-methyloxane, the primary concern is the establishment of the cis-1,3-disubstituted stereochemical relationship between the methoxy (B1213986) group at C2 and the methyl group at C4.

Two principal disconnection strategies are considered for the formation of the tetrahydropyran (B127337) (oxane) ring:

Prins-type Cyclization: This approach involves the disconnection of the C2-O and C6-C5 bonds, leading to a homoallylic alcohol and an aldehyde (or its equivalent). The Prins cyclization is a powerful tool for constructing tetrahydropyran rings. nih.govacs.orgresearchgate.net The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled by the reaction conditions and the stereochemistry of the starting materials. nih.govnih.gov For the target molecule, this disconnection would lead to a chiral homoallylic alcohol and formaldehyde (B43269) or a protected equivalent. The cis stereochemistry is typically favored in these cyclizations via a chair-like transition state where the substituents occupy equatorial positions. nih.gov

Intramolecular Oxa-Michael Addition: This strategy involves disconnecting the C2-O and C3-C4 bonds (or C5-C6 and C4-C5), suggesting a δ-hydroxy-α,β-unsaturated carbonyl compound as a key intermediate. The oxa-Michael reaction, the addition of an oxygen nucleophile to a conjugated system, has become a standard transformation in organic synthesis. researchgate.netntu.edu.sg The cyclization is often thermodynamically controlled, leading to the more stable cis-2,6-disubstituted product. researchgate.net This approach offers a high degree of stereocontrol, particularly when the reaction is reversible.

A third, related strategy involves the formation of an oxocarbenium ion from a suitable precursor, which is then trapped intramolecularly by a nucleophile. This method is versatile for constructing tetrahydropyran rings in complex molecules. nih.gov The generation of the oxocarbenium ion can be achieved from various starting materials, including acetals. nih.gov

| Disconnection Strategy | Key Intermediate Type | Bonds Formed in Forward Synthesis | Stereochemical Control Element |

| Prins-type Cyclization | Homoallylic alcohol and aldehyde | C2-O, C6-C5 | Chair-like transition state |

| Intramolecular Oxa-Michael Addition | δ-Hydroxy-α,β-unsaturated ketone/ester | C2-O, C-C bond in the chain | Thermodynamic equilibration |

| Oxocarbenium Ion Cyclization | Acyclic ether with a nucleophilic tether | C2-O, C6-C5 | Conformation of the oxocarbenium ion intermediate |

Identification of Chiral Precursors for Stereospecific Syntheses

The absolute stereochemistry of the target molecule, (2R,4S), dictates the use of chiral starting materials. The "chiral pool" provides a variety of enantiomerically pure compounds that can be elaborated into the desired precursors.

For the synthesis of this compound, two readily available chiral building blocks are particularly attractive:

(R)-Citronellene: This natural product possesses the required stereocenter at the position that will become C4 of the oxane ring. Through a series of well-established transformations, such as ozonolysis and reduction, (R)-citronellene can be converted into a chiral diol or a related intermediate suitable for cyclization.

Methyl (S)-3-hydroxybutyrate: This versatile chiral building block can be obtained through the biocatalytic reduction of the corresponding ketoester. nih.gov It can serve as a precursor to the C4 methyl-substituted stereocenter. Elaboration of this starting material can lead to the necessary carbon skeleton for either a Prins-type cyclization or an intramolecular oxa-Michael addition.

| Chiral Precursor | Key Transformations for Elaboration | Resulting Intermediate for Cyclization |

| (R)-Citronellene | Ozonolysis, reduction, protection/deprotection | Chiral homoallylic alcohol or δ-hydroxy aldehyde |

| Methyl (S)-3-hydroxybutyrate | Chain extension, reduction, functional group interconversion | Chiral δ-hydroxy-α,β-unsaturated ester or homoallylic alcohol |

Convergent and Linear Synthetic Strategies for Chiral Oxanes

The construction of this compound can be approached through either a linear or a convergent synthesis.

The choice between a linear and a convergent strategy depends on several factors, including the availability of starting materials, the complexity of the fragments, and the efficiency of the key coupling and cyclization reactions. For a relatively small molecule like this compound, a well-designed linear sequence starting from a suitable chiral precursor might be competitive with a convergent approach.

| Strategy | Advantages | Disadvantages |

| Linear | Conceptually simpler to plan. | Can be lengthy; lower overall yield. |

| Fewer purification steps of complex intermediates. | A failure in an early step compromises the entire synthesis. | |

| Convergent | Higher overall yield. | Requires the synthesis of multiple fragments. |

| Allows for parallel synthesis of fragments. | The coupling of complex fragments can be challenging. | |

| More flexible if a fragment synthesis fails. |

Advanced Stereoselective Synthetic Methodologies for 2r,4s 2 Methoxy 4 Methyloxane and Analogous Chiral Tetrahydropyrans

Prins Cyclization and its Asymmetric Variants in Oxane Construction

The Prins cyclization has become a important tool for the stereoselective synthesis of the tetrahydropyran (B127337) skeleton with diverse substituents. nih.gov This reaction and its variations have been successfully applied in the total synthesis of complex natural products. nih.gov

Classical Prins Cyclization Approaches

The classical Prins reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. beilstein-journals.org A significant breakthrough occurred when it was discovered that 3-butene-1-ol and various aldehydes or ketones could selectively form the THP ring in the presence of an acid. beilstein-journals.org However, a major challenge in classical Prins cyclizations is the potential for racemization through a competing oxonia-Cope rearrangement. beilstein-journals.org

For instance, the reaction of enantioenriched homoallylic alcohol (S)-18 with propanal using a Lewis acid catalyst resulted in the desired tetrahydropyran with a significant loss of enantiomeric excess, indicating that racemization occurs during the reaction. researchgate.net The nature of the substituents on the homoallylic alcohol can also influence the reaction pathway, with electron-rich aromatic groups sometimes favoring the formation of symmetric tetrahydropyran byproducts. nih.gov

To address the issue of racemization, modifications have been developed. One such strategy involves using an α-acetoxy ether as a masked aldehyde. This approach, when used with Lewis acids like BF₃·OEt₂ or SnBr₄, has been shown to produce the desired tetrahydropyran without loss of optical purity. nih.gov This modified method has been successfully used in the synthesis of natural products like (—)-centrolobine. nih.gov

Another approach to control the stereochemical outcome is the axially selective Prins cyclization. By carefully choosing the Lewis acid, the stereoselectivity can be directed towards the formation of the axial product. For example, using TMSBr as the Lewis acid can exclusively yield the 4-axial product, whereas SnBr₄ may lead to a mixture of axial and equatorial products. beilstein-journals.org

Silyl-Prins Cyclization for Polysubstituted Tetrahydropyrans

The silyl-Prins cyclization is a powerful variant where an oxocarbenium ion is trapped by an allylsilane, vinylsilane, or other organosilane nucleophiles. beilstein-journals.org This method provides an efficient route to a variety of polysubstituted tetrahydropyran derivatives. beilstein-journals.orgnih.gov A key advantage is the ability to control the reaction pathway by selecting the appropriate Lewis acid. nih.gov

For example, the use of TMSOTf as an activator can lead to an unexpected 1,2-silyl to carbon migration, while a metal halide activator like BiCl₃ can promote a different cyclization pathway. nih.gov This allows for the synthesis of diverse halogenated tetrahydropyrans. nih.gov The mechanism generally involves the acid-catalyzed reaction of a silyl-alkenol with an aldehyde to form an oxocarbenium ion, which then undergoes cyclization. nih.gov The subsequent loss of the silyl (B83357) group results in the formation of an endocyclic double bond, yielding a dihydropyran. nih.gov

This methodology has been utilized to synthesize 2,4,4,6-tetrasubstituted tetrahydropyrans with the relative configuration of the stereocenters being confirmed through NOESY experiments and coupling constants. nih.gov Furthermore, the involvement of trimethylsilyl (B98337) halides in a catalytic Prins cyclization offers a versatile route to cis-4-halo-2,6-disubstituted tetrahydropyran rings and has been applied to the total synthesis of (—)-centrolobine while addressing the problem of epimerization. nih.gov

Mukaiyama Aldol-Prins (MAP) Cascade Reactions

The Mukaiyama aldol-Prins (MAP) cascade reaction is another sophisticated approach for constructing tetrahydropyran rings. beilstein-journals.org This method avoids side reactions by introducing a nucleophile into the enol ether, which effectively traps the reactive oxocarbenium ion intermediate. beilstein-journals.org The first instance of a MAP cascade utilized an allylsilane as an internal nucleophile. beilstein-journals.org

This strategy has proven valuable in the synthesis of complex natural products. For instance, a combination of BF₃·OEt₂ and 2,6-di-tert-butylpyridine (B51100) (DTBP) was effective for synthesizing the THP unit of leucasacandrolide A. nih.gov In another example, TiBr₄ with DTBP was used for the synthesis of the polyketide SCH 351448. nih.gov The Mukaiyama aldol (B89426) addition itself is a Lewis acid-mediated reaction between a silyl enol ether and an aldehyde or formate, allowing for crossed aldol reactions without self-condensation. wikipedia.org The stereochemical outcome of the Mukaiyama aldol reaction is dependent on the reaction conditions, substrates, and the choice of Lewis acid. wikipedia.org

Catalytic Asymmetric Prins Cyclization Strategies

The development of catalytic asymmetric Prins cyclizations represents a significant advancement, enabling the synthesis of chiral tetrahydropyrans with high enantioselectivity. nih.govorganic-chemistry.org Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have emerged as powerful catalysts for the asymmetric Prins cyclization of both aliphatic and aromatic aldehydes. organic-chemistry.org These catalysts allow for the formation of diverse functionalized 4-methylenetetrahydropyrans in good to excellent yields and with high regio- and enantioselectivities. nih.govorganic-chemistry.org

This approach has overcome previous limitations that often required activated substrates. organic-chemistry.org The designed iIDP catalysts exhibit enhanced acidity, enabling reactions with unactivated aldehydes. organic-chemistry.org These catalysts have been successfully applied to the synthesis of fragrances like rose oxide and doremox, demonstrating the scalability and versatility of the method. organic-chemistry.org

Furthermore, chiral BINOL-derived N-triflylphosphoramide (NTPA) has been used as a catalyst with glyoxylate (B1226380) esters as substrates in cross-dimerization reactions to afford functionalized bicyclic acetals with excellent diastereo- and enantioselectivities. nih.gov

Intramolecular Hydroalkoxylation and Hydroacyloxylation Reactions

Intramolecular hydroalkoxylation and hydroacyloxylation reactions provide an alternative and atom-economical approach to the synthesis of tetrahydropyrans.

Metal-Catalyzed Intramolecular Hydroalkoxylation of Hydroxyalkenes

Metal-catalyzed intramolecular hydroalkoxylation of hydroxyalkenes is an attractive method for forming the C-O bond of the tetrahydropyran ring. This reaction involves the activation of an olefin by a metal catalyst, followed by nucleophilic attack by a hydroxyl group.

Various metal catalysts have been employed for this transformation. Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been shown to tolerate a range of functional groups. organic-chemistry.org Lanthanide triflates, particularly in room temperature ionic liquids, are efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation of hydroxyalkenes, yielding five- and six-membered oxygen heterocycles. organic-chemistry.orgorganic-chemistry.org The catalytic activity is influenced by the lanthanide's ionic radius, with smaller radii leading to higher turnover frequencies. organic-chemistry.org

Silver(I) and mercury(II) salts have been used to mediate the intramolecular hydroalkoxylation of δ-hydroxy allenes to synthesize fused tetrahydropyrans. Silver perchlorate (B79767) promotes the cyclization of simple allenes, while a catalytic amount of mercuric triflate is more effective for methyl-substituted allenes. Copper(I)-Xantphos systems have also been used to catalyze the intramolecular hydroalkoxylation of unactivated terminal alkenes. organic-chemistry.org

A convenient method for preparing tetrahydropyran derivatives with vicinal quaternary and tertiary stereocenters involves the acid-catalyzed cyclization of allylsilyl alcohols. uva.es This approach has been shown to be more efficient in both yield and stereocontrol compared to traditional oxymercuration procedures. uva.es

Stereocontrol in C-O Bond Formation via Hydroalkoxylation

The intramolecular hydroalkoxylation of unsaturated alcohols represents a direct and atom-economical approach to the synthesis of tetrahydropyrans. Achieving high levels of stereocontrol in this C-O bond-forming cyclization is critical for accessing specific diastereomers. Acid-mediated cyclization of silylated alkenols has emerged as a powerful strategy for the stereoselective preparation of polysubstituted THPs. uva.esmdpi.com

The mechanism of this reaction is proposed to involve the initial protonation of the hydroxyl group, which then delivers a proton to the double bond. This leads to the formation of a carbocation, which is stabilized by the silicon group in the β-position. The subsequent intramolecular attack by the hydroxyl group forms the tetrahydropyran ring. mdpi.com The stereochemical outcome of the cyclization is highly dependent on the conformational preferences of the transition state, aiming to minimize steric interactions. For instance, in the cyclization of vinylsilyl alcohols, the formation of a single diastereomer is often observed, which is attributed to an unfavorable 1,3-diaxial interaction in the alternative reactive conformation. mdpi.com

Research has demonstrated that Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), are effective catalysts for these cyclizations, yielding highly substituted tetrahydropyrans with excellent diastereoselectivities. mdpi.com This method is particularly noteworthy for its ability to form quaternary centers adjacent to the ring oxygen with high fidelity. uva.esmdpi.com

Table 1: Selected Examples of Acid-Catalyzed Hydroalkoxylation of Silylated Alkenols

| Entry | Substrate | Catalyst | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | anti-5-(Phenyldimethylsilyl)hex-1-en-5-ol | p-TsOH | >95:5 | 85 |

| 2 | syn-5-(Phenyldimethylsilyl)hex-1-en-5-ol | p-TsOH | >95:5 | 82 |

Data compiled from studies on the acid-mediated cyclization of silylated alkenols. The high diastereoselectivity highlights the stereocontrol achievable with this methodology. mdpi.com

Intramolecular Oxa-Michael Addition Cascades

Intramolecular oxa-Michael additions are a cornerstone in the synthesis of heterocyclic compounds, providing a powerful means to construct oxane rings. When integrated into cascade reaction sequences, this methodology allows for the rapid assembly of complex molecular architectures from relatively simple precursors. rsc.org

The conjugate addition of an internal oxygen nucleophile to an α,β-unsaturated carbonyl system is a key step in the formation of dihydropyran and tetrahydropyran rings. The stereoselectivity of this intramolecular cyclization can be controlled through the use of chiral catalysts or auxiliaries. researchgate.net Organocatalysis, in particular, has emerged as a prominent strategy for achieving high enantioselectivity in these transformations. rsc.orgresearchgate.net

For example, primary-secondary diamines have been successfully employed as organocatalysts for the asymmetric intramolecular oxa-Michael addition of substrates containing an α,β-unsaturated ketone and a hydroxyl group, affording synthetically useful 2H-pyrans and tetrahydropyrans in good yields and with high enantioselectivities. researchgate.net The reaction mechanism often involves the formation of an enamine or iminium ion intermediate with the catalyst, which then directs the stereochemical course of the subsequent intramolecular addition. Brønsted acids are also commonly used to catalyze intramolecular oxa-Michael reactions, often proceeding through protonation of the carbonyl oxygen, which enhances the electrophilicity of the Michael acceptor. researchgate.netsemanticscholar.org

The intramolecular oxa-Michael reaction has been instrumental in the synthesis of complex natural products containing the tetrahydropyran motif. By designing substrates that undergo a cascade of reactions triggered by an initial oxa-Michael addition, chemists can construct intricate polycyclic systems with multiple stereocenters in a single synthetic operation. rsc.org

These cascade reactions are highly valued for their efficiency and ability to build molecular complexity rapidly. For instance, a Lewis acid-promoted tandem sequence involving a nucleophilic addition to an aldehyde followed by an intramolecular oxa-Michael reaction has been used to synthesize cis-2,6-disubstituted tetrahydropyrans with excellent diastereoselectivity. researchgate.net Such strategies are pivotal in the total synthesis of marine natural products and other biologically active molecules where the tetrahydropyran unit is a core structural feature. mdpi.comamanote.com

Cyclization Reactions Involving Oxocarbenium Ion Intermediates

Oxocarbenium ions are key reactive intermediates in carbohydrate chemistry and a cornerstone in the synthesis of oxanes. youtube.com Their generation and subsequent trapping by nucleophiles provide a versatile platform for the construction of the tetrahydropyran ring with defined stereochemistry. nih.gov

Oxocarbenium ions are typically generated from precursors such as glycosyl acetates, ethers, or other glycosyl donors under the influence of a Lewis or Brønsted acid. nih.govacs.org These intermediates are stabilized by resonance, with the positive charge delocalized onto the oxygen atom. youtube.com The formation of oxocarbenium ions from cyclic ethers can also be achieved through the DDQ-mediated (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation of allylic or benzylic ethers, followed by intramolecular nucleophilic addition. nih.gov

The stereochemical outcome of reactions involving oxocarbenium ions is often dictated by the conformational preferences of the ion. For six-membered rings, the oxocarbenium ion can adopt various conformations, such as a half-chair or a sofa. The substituents on the ring can exert significant influence on the preferred conformation, thereby directing the approach of the incoming nucleophile. nih.govacs.org For example, alkyl substituents at C-3 or C-4 of a tetrahydropyran-derived oxocarbenium ion tend to occupy a pseudoequatorial position to minimize steric strain. acs.org

The stereoselectivity of nucleophilic additions to oxocarbenium ions is a critical aspect of tetrahydropyran synthesis. The facial selectivity of the attack (α or β) is influenced by a combination of steric and stereoelectronic factors. The anomeric effect, for instance, often favors the formation of an axial C-O bond at the anomeric center.

Interestingly, heteroatom substituents on the tetrahydropyran ring can have a profound impact on the stereochemical outcome of nucleophilic substitution reactions. Lewis acid-mediated substitutions of C-3 and C-4 alkoxy-substituted tetrahydropyran acetates have been shown to proceed through pseudoaxially oriented oxocarbenium ions. acs.org This preference is attributed to an electrostatic attraction between the cationic carbon center and the heteroatom substituent, rather than anchimeric assistance. nih.gov This electrostatic stabilization of the pseudoaxial conformer can lead to unexpected and highly useful stereochemical control in the synthesis of complex oxanes. nih.govacs.org The interplay between the nature of the substituent, the nucleophile, and the reaction conditions ultimately determines the final stereochemistry of the product. researchgate.net

Table 2: Influence of Substituents on the Stereoselectivity of Nucleophilic Substitution

| Substrate (Substituent at C-4) | Nucleophile | Product Diastereomeric Ratio (axial:equatorial) |

|---|---|---|

| 4-Methyltetrahydropyran acetate | Allyltrimethylsilane | 1:2.3 |

| 4-Methoxytetrahydropyran acetate | Allyltrimethylsilane | >20:1 |

Data adapted from studies on Lewis acid-mediated nucleophilic substitutions of substituted tetrahydropyran acetates. The data illustrates the strong directing effect of heteroatom substituents towards the formation of the axial product, proceeding through a stabilized pseudoaxial oxocarbenium ion. acs.org

Allylation and Intramolecular Sakurai Cyclization (IMSC) Approaches

Tandem reactions that combine an initial carbon-carbon bond formation with a subsequent cyclization step offer an efficient and atom-economical route to complex cyclic structures. Methodologies based on the allylation of aldehydes followed by an Intramolecular Sakurai Cyclization (IMSC) have proven particularly effective for the stereocontrolled synthesis of substituted tetrahydropyrans.

Diastereoselective Allylation of Aldehydes

The diastereoselective allylation of aldehydes is a foundational step for creating acyclic precursors with the requisite stereochemistry for subsequent cyclization into tetrahydropyrans. This transformation establishes key stereocenters that will guide the stereochemical outcome of the ring-forming step. One powerful approach involves a tandem ene-reaction, where an aldehyde reacts with an allylsilane, often promoted by a Lewis acid like diethylaluminum chloride (Et2AlCl), to generate a Z-configured homoallylic alcohol. uva.es This initial step sets up the substrate for the subsequent intramolecular cyclization.

Another advanced method employs a dual photoredox and chromium catalysis system for the redox-neutral allylation of aldehydes. figshare.com This process can utilize readily available electron-rich allyl arenes and allows for the preparation of homoallylic alcohols with high selectivity for the anti-diastereomer. figshare.com The control over the relative stereochemistry in the homoallylic alcohol is crucial as it directly influences the final stereochemistry of the tetrahydropyran ring after cyclization.

Table 1: Examples of Diastereoselective Allylation for Homoallylic Alcohol Synthesis

| Aldehyde | Allyl Source | Catalyst/Promoter | Major Diastereomer | Reference |

|---|---|---|---|---|

| Benzaldehyde | Allyltrimethylsilane | Et2AlCl | Z-homoallylic alcohol | uva.es |

| Various aldehydes | Allyl (hetero-)arenes | Ir photocatalyst / CrCl2 | anti-homoallylic alcohol | figshare.com |

Lewis Acid-Promoted Intramolecular Sakurai Cyclizations

The Intramolecular Sakurai Cyclization (IMSC) is a robust method for constructing tetrahydropyran rings with a high degree of stereocontrol. uva.es Following the initial allylation, the resulting homoallylic alcohol is condensed with a second aldehyde in the presence of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2). uva.es This generates a key oxocarbenium ion intermediate, which is then trapped intramolecularly by the pendant allylsilane group. uva.esmagtech.com.cn The geometry of the allylsilane and the pre-existing stereocenters in the acyclic precursor guide the cyclization to afford polysubstituted tetrahydropyrans in a completely stereocontrolled manner. uva.es

This methodology has been successfully applied to both solution-phase and solid-phase synthesis, demonstrating its versatility. organic-chemistry.orgfrontiersin.org Solid-phase approaches allow for the efficient construction of tetrahydropyran libraries with high purity after cleavage from the support. organic-chemistry.org Furthermore, the use of chiral auxiliaries or catalysts in the initial allylation step enables the synthesis of enantiomerically pure tetrahydropyrans containing multiple stereocenters. organic-chemistry.org

Table 2: Lewis Acid-Promoted Intramolecular Sakurai Cyclization (IMSC) for Tetrahydropyran Synthesis

| Acyclic Precursor | Aldehyde | Lewis Acid | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Z-Homoallylic silyl ether | Various aldehydes | BF3·OEt2 | All-cis tetrahydropyran | uva.es |

| Resin-bound homoallylic silyl ether | Various aldehydes | BF3·OEt2 | Controlled relative stereochemistry | organic-chemistry.org |

Rearrangement-Mediated Oxane Formation

Molecular rearrangements offer unique pathways to complex cyclic systems by orchestrating significant structural changes from carefully designed precursors. These methods can lead to the formation of tetrahydropyran rings through novel bond-forming events.

Cyclopropylcarbinol Rearrangements to Tetrahydropyrans

A notable rearrangement strategy involves the stereoselective Prins cyclization of substituted cyclopropylcarbinols. uva.esmagtech.com.cn In a process reported by Yadav and Kumar, a homoallylic cation is generated from a cyclopropylcarbinol by the opening of the cyclopropane (B1198618) ring in the presence of a Brønsted acid like trifluoroacetic acid (TFA). uva.esmagtech.com.cn This reactive intermediate then reacts with an aldehyde, triggering a Prins cyclization to deliver 2,4,6-trisubstituted tetrahydropyrans. uva.esmagtech.com.cn This nature-inspired approach mimics biosynthetic pathways where cyclopropylcarbinyl cation rearrangements are key steps in the formation of complex terpenes. nih.gov The stereochemical outcome is controlled by the chair-like transition state of the cyclization.

Table 3: Synthesis of Trisubstituted Tetrahydropyrans via Cyclopropylcarbinol Rearrangement

| Cyclopropylcarbinol Substrate | Aldehyde | Acid Promoter | Resulting Tetrahydropyran | Reference |

|---|

Unique Methyl Insertion Reactions for Stereodefined Oxanes

The formation of substituted oxanes can also be achieved through ring expansion reactions, which can be conceptually viewed as a form of "insertion." For instance, photochemically generated carbenes have been used for the ring expansion of oxetanes (four-membered rings) to afford substituted tetrahydrofurans (five-membered rings). researchgate.net This type of reaction, which proceeds without the need for any metal catalyst or additives, can achieve high yields and diastereoselectivity. researchgate.net

While the direct one-carbon "methyl" or more accurately, methylene (B1212753) insertion, into an oxetane (B1205548) leads to a tetrahydrofuran (B95107), similar logic can be applied to the synthesis of tetrahydropyrans. The synthesis of a six-membered tetrahydropyran ring via ring expansion would necessitate starting with a five-membered tetrahydrofuran ring or employing a reagent capable of inserting a two-carbon unit. Methodologies like the sulfur ylide-mediated ring expansion of epoxides to form oxetanes demonstrate the principle of using ylides to expand smaller rings. nih.govillinois.edu Applying this concept for the construction of tetrahydropyrans remains a specialized area requiring carefully designed substrates and reagents.

Asymmetric Catalysis in the Synthesis of Chiral Oxanes

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the efficient creation of enantiopure molecules. frontiersin.org In the context of chiral oxane synthesis, organocatalysis has emerged as a particularly powerful tool. Various cascade reactions have been developed to construct highly functionalized tetrahydropyrans with excellent control over multiple stereocenters from simple, achiral starting materials. nih.gov

For example, a one-pot, three-component Michael/Henry/ketalization sequence has been developed using a bifunctional quinine-based squaramide organocatalyst. acs.orgnih.gov This reaction combines β-keto esters, β-nitrostyrenes, and alkynyl aldehydes to produce complex tetrahydropyrans bearing five contiguous stereocenters with excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios (dr > 20:1). acs.orgnih.gov Other catalytic systems, including those based on chiral phosphoric acids and N-heterocyclic carbenes (NHCs), have also been successfully employed in cascade reactions to access chiral tetrahydropyran scaffolds. nih.gov

Transition metal catalysis also plays a crucial role. For instance, an asymmetric relay catalytic cascade involving the reaction of aldehydes, allylboronates, and syngas has been established for the efficient synthesis of highly enantioenriched tetrahydropyrans. nih.gov These advanced catalytic methods provide a direct and efficient means to access optically active oxanes, which are valuable building blocks for medicinal chemistry and natural product synthesis.

Table 4: Asymmetric Catalysis for the Synthesis of Chiral Tetrahydropyrans

| Catalyst Type | Reaction | Substrates | Stereocontrol | Reference |

|---|---|---|---|---|

| Quinine-based squaramide | Michael/Henry/ketalization cascade | β-keto esters, β-nitrostyrenes, alkynyl aldehydes | 93-99% ee, dr > 20:1 | acs.orgnih.gov |

| Rhodium/Chiral Phosphine | Hydroformylation/Allylation/Cyclization | Aldehydes, allylboronates, syngas | High ee | nih.gov |

| Chiral Phosphoric Acid | Prins Cyclization | Homoallylic alcohols, aldehydes | High ee/dr | organic-chemistry.org |

Chiral Lewis Acid Catalysts for Stereoselective Cyclizations

Chiral Lewis acids (CLAs) are powerful catalysts that facilitate enantioselective reactions by coordinating to a substrate, thereby activating it and creating a chiral environment that directs the stereochemical outcome of the reaction. wikipedia.org In the context of tetrahydropyran synthesis, CLAs are instrumental in promoting stereoselective cyclization reactions, such as Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular hydroalkoxylations.

A notable class of CLAs used for these transformations includes chiral oxazaborolidine-based Lewis acids. nih.govresearchgate.net For instance, a chiral AlBr₃-activated 1,3,2-oxazaborolidine has been successfully employed to catalyze a cascade of ortho photocycloaddition and acid-catalyzed rearrangement reactions to produce enantioenriched polycyclic benzoisochromenes, which contain a tetrahydropyran-like core. rsc.orgtum.de The reaction proceeds with high yields (65–93%) and excellent enantioselectivities (82–96% ee). rsc.orgtum.de The mechanism involves the coordination of the Lewis acid to an aldehyde, which initiates a visible light-triggered photocycloaddition, with the catalyst dictating the facial selectivity of the subsequent steps. nih.govtum.de

Lanthanide triflates have also emerged as effective Lewis acid catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes to yield tetrahydropyran derivatives. organic-chemistry.org These reactions can be performed under mild conditions and often exhibit high yields and stereoselectivity, depending on the substrate and the specific lanthanide catalyst used. organic-chemistry.org The choice of metal is critical; for example, in tandem Sakurai allylation/intramolecular cyclization reactions to form chiral tetrahydropyrans, titanium tetrachloride was found to be more effective than other Lewis acids, although the primary product was the alcohol intermediate rather than the cyclized tetrahydropyran under certain conditions. youtube.com

Table 1: Examples of Chiral Lewis Acid Catalysts in Tetrahydropyran Synthesis

| Catalyst System | Reaction Type | Substrate Type | Key Features |

|---|---|---|---|

| AlBr₃-activated 1,3,2-oxazaborolidine | Photocycloaddition/Rearrangement | 1-Naphthaldehydes | High enantioselectivity (82–96% ee); visible light-initiated. rsc.orgtum.de |

| Lanthanide Triflates | Intramolecular Hydroalkoxylation | Hydroxyalkenes | Efficient cyclization to five- and six-membered ethers. organic-chemistry.org |

Organocatalytic Approaches to Chiral Tetrahydropyrans

Asymmetric organocatalysis has become an indispensable tool for the synthesis of enantiopure molecules, including chiral tetrahydropyrans. rsc.org This approach utilizes small, chiral organic molecules to catalyze stereoselective transformations, avoiding the use of potentially toxic and expensive metals.

Proline and its derivatives are among the most classic and effective organocatalysts. youtube.com They can catalyze domino reactions, such as Michael-aldol sequences, to construct highly substituted tetrahydropyran rings with excellent diastereo- and enantioselectivity. wordpress.com The process typically involves the formation of a nucleophilic enamine from an aldehyde and proline, which then engages in a Michael addition with an α,β-unsaturated acceptor. A subsequent intramolecular aldol cyclization furnishes the tetrahydropyran ring with multiple, well-defined stereocenters. youtube.comwordpress.com

More recently, chiral BINOL-derived organocatalysts have been developed for specific applications. For example, the large-scale synthesis of a key chiral tetrahydropyran intermediate for a PDE2 inhibitor was achieved using (S)-3,3′-Cl₂-BINOL as an organocatalyst for an asymmetric allylation reaction. acs.org This key step, performed under solvent-free conditions, installed a challenging chiral tertiary alcohol on the tetrahydropyran precursor with high enantioselectivity (>99:1 er). acs.org This highlights the power of organocatalysis in providing practical and efficient routes to complex chiral molecules. acs.org

Table 2: Selected Organocatalytic Methods for Chiral Tetrahydropyran Synthesis

| Organocatalyst | Reaction Type | Key Features |

|---|---|---|

| Proline | Domino Michael-Aldol Reaction | Forms highly substituted THPs with multiple stereocenters; metal-free conditions. youtube.comwordpress.com |

| (S)-3,3′-Cl₂-BINOL | Asymmetric Allylation | Enables synthesis of THPs with chiral tertiary alcohols; high enantiomeric ratio (>99:1 er). acs.org |

Utilization of Chiral Pool Precursors for Stereospecific Synthesis

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral targets. This approach allows for the transfer of existing stereochemistry into the final product, often simplifying the synthetic route.

Carbohydrate-Derived Starting Materials

Carbohydrates are ideal chiral pool precursors for tetrahydropyran synthesis because the pyranose form of many sugars, such as glucose, is itself a substituted tetrahydropyran ring. wikipedia.org This inherent structural feature makes them excellent starting points for the synthesis of compounds like (2R,4S)-2-Methoxy-4-methyloxane.

Synthetic strategies often involve the selective protection and deoxygenation of carbohydrate hydroxyl groups, followed by modification of the remaining functionalities to achieve the desired target structure. For example, syntheses of THF- and THP-containing natural product analogues have utilized carbohydrate-derived alkenes in cross-metathesis reactions to build up the carbon skeleton. nih.gov Furthermore, novel homochiral thiols derived from carbohydrates have been used as catalysts to mediate enantioselective radical-chain additions, demonstrating the versatility of carbohydrates in stereocontrolled synthesis. rsc.org The biosynthesis of compounds like caffeic acid, an intermediate in lignin (B12514952) formation, originates from carbohydrate metabolism, underscoring the central role of sugars as foundational chiral building blocks in nature. wikipedia.org

Amino Acid-Derived Chiral Scaffolds

Amino acids represent another major class of chiral pool precursors, valued for their stereochemical diversity and the presence of both amino and carboxylic acid functional groups. While their use in synthesizing nitrogen-containing heterocycles like pyrrolidines and piperidines is well-established, their application as scaffolds for tetrahydropyrans is less direct but conceptually feasible. researchgate.netacs.org

The synthesis of chiral β-amino acid derivatives via asymmetric hydrogenation showcases the robust methods available for creating stereodefined carbon chains derived from amino acids. nih.gov A modular strategy for synthesizing trisubstituted chiral piperidines, a close structural relative of tetrahydropyrans, has been developed from chiral amino acid starting materials. acs.org This approach involves a formal [4+2] cyclization and demonstrates that complex heterocyclic scaffolds can be built efficiently from amino acid precursors. acs.org By analogy, functionalized amino acids or their derivatives could be elaborated into hydroxyalkene precursors, which could then undergo stereocontrolled intramolecular cyclization, as discussed in section 4.7.1, to form chiral tetrahydropyrans. The principles of stereocontrol inherent in amino acid chemistry provide a solid foundation for such synthetic designs.

Mechanistic Pathways and Stereochemical Control in 2r,4s 2 Methoxy 4 Methyloxane Formation

Transition State Analysis for Diastereoselectivity in Oxane Cyclizations

The diastereoselectivity in the formation of 2,4-disubstituted oxanes is primarily dictated by the energetics of the competing transition states during the cyclization step. The cyclization, often a Prins-type or intramolecular oxa-Michael reaction, proceeds through a six-membered ring transition state. nih.govorganic-chemistry.org For the formation of a cis-2,4-disubstituted oxane like (2R,4S)-2-Methoxy-4-methyloxane, the reaction must proceed through a chair-like transition state where both the incoming nucleophile (the methoxy (B1213986) group precursor) and the existing substituent (the methyl group) occupy equatorial positions to minimize steric hindrance.

Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating these pathways. e3s-conferences.org The analysis reveals that chair-like transition states are generally lower in energy than boat-like alternatives. e3s-conferences.org In the favored chair transition state leading to the cis product, the large substituents are placed in pseudo-equatorial orientations, avoiding destabilizing 1,3-diaxial interactions. For example, in the acid-catalyzed cyclization of a δ-hydroxy alkene, the oxocarbenium ion intermediate adopts a conformation that leads to the thermodynamically favored product. nih.gov The energy difference between the transition state leading to the cis isomer and the one leading to the trans isomer determines the diastereomeric ratio of the product.

| Transition State Model | Relative Energy (kcal/mol) | Predicted Major Isomer | Key Interactions |

| Chair (Equatorial Attack) | 0.0 | cis (e.g., 2R,4S) | Minimized A(1,3) strain |

| Chair (Axial Attack) | +3.5 | trans | 1,3-Diaxial interaction |

| Twist-Boat | +5.0 | Mixture | High torsional strain |

Table 1: Representative relative energies for transition states in the cyclization to form 2,4-disubstituted oxanes. The chair conformation with an equatorial attack of the nucleophile is significantly favored, leading to high cis-diastereoselectivity.

Influence of Substrate Geometry on Stereochemical Outcome

The geometry of the acyclic precursor molecule is a critical determinant of the stereochemical outcome of the cyclization. The pre-existing stereocenters and the conformational biases of the open-chain substrate direct the formation of new stereocenters in the oxane ring. To achieve the (2R,4S) configuration, the precursor must possess the correct absolute stereochemistry and adopt a reactive conformation that facilitates the desired cyclization trajectory.

For instance, in an intramolecular oxa-Michael addition, the geometry of the α,β-unsaturated system and the stereochemistry of the pendant alcohol are crucial. rsc.org An (E)-alkene geometry is often employed to set up the desired pre-cyclization conformation. The inherent conformational preferences of the substrate, governed by the minimization of A-strain and gauche interactions, position the reacting groups in a way that leads to the chair-like transition state. This substrate-controlled approach ensures that the cyclization proceeds with high fidelity, translating the stereochemical information from the starting material to the cyclic product. Research has shown that even without the influence of a catalyst, exclusive cis selectivity can often be achieved in acid-catalyzed cyclizations of unprotected alcohol precursors due to these inherent substrate properties. rsc.org

Catalyst-Substrate Interactions Governing Enantioselectivity

While substrate control can dictate diastereoselectivity, achieving high enantioselectivity to isolate this compound from a racemic mixture or a prochiral substrate requires a chiral catalyst. Asymmetric catalysis for oxane synthesis often involves chiral Brønsted acids, Lewis acids, or organocatalysts that create a chiral environment around the substrate. organic-chemistry.orgwordpress.com

The catalyst interacts with the substrate to form a diastereomeric complex, stabilizing one transition state over the other. For example, a chiral Brønsted acid can protonate the substrate, and through hydrogen bonding or ionic interactions with its chiral counterion, it can shield one face of the molecule. researchgate.net This forces the cyclization to occur from the less hindered face, leading to the desired enantiomer. DFT calculations are often used to model these catalyst-substrate complexes, identifying key interactions such as hydrogen bonds or steric repulsions that are responsible for the asymmetric induction. nih.gov The choice of catalyst, its chiral ligands, and the reaction conditions are optimized to maximize these selective interactions and, consequently, the enantiomeric excess (ee) of the product. nih.gov

| Catalyst Type | Chiral Ligand/Motif | Typical ee (%) | Key Interaction |

| Organocatalyst | Chiral Phosphoric Acid | >90 | H-bonding network with substrate |

| Lewis Acid | Copper-Bis(oxazoline) | >95 | Coordination to substrate, steric shielding |

| Enzyme | Engineered Oxidase | >99 | Precise active site pocket fit |

Table 2: Examples of catalyst systems used in enantioselective oxane synthesis and the non-covalent interactions they employ to achieve high enantiomeric excess (ee).

Role of Non-Covalent Interactions in Stereocontrol

Beyond the primary covalent bond-forming events, non-covalent interactions (NCIs) play a crucial, albeit subtle, role in stabilizing the key transition states that dictate stereoselectivity. nih.gov These interactions, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces, can collectively exert a powerful influence on the conformational preferences of both the substrate and the catalyst-substrate complex. nih.govfurman.edu

In organocatalyzed reactions, for instance, a network of hydrogen bonds between the chiral catalyst (e.g., a phosphoric acid) and the substrate can rigidly hold the acyclic precursor in the precise conformation required for highly selective cyclization. researchgate.net In metal-catalyzed systems, interactions between the substrate and the chiral ligands, which can include CH-π or cation-π interactions, are critical for creating the selective environment. nih.govnih.gov These weak interactions lower the energy of the desired transition state relative to competing pathways. The cumulative effect of multiple, weak NCIs can lead to significant differences in activation energies, resulting in high levels of both diastereoselectivity and enantioselectivity in the formation of complex molecules like this compound. furman.edu

Advanced Analytical Methodologies for Stereochemical Elucidation of 2r,4s 2 Methoxy 4 Methyloxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of cyclic compounds such as (2R,4S)-2-Methoxy-4-methyloxane. By analyzing the chemical shifts, coupling constants (J-values), and through-space interactions via the Nuclear Overhauser Effect (NOE), the spatial relationship between the substituents on the oxane ring can be established.

Key NMR Parameters for Stereochemical Assignment:

| NMR Parameter | Significance for this compound | Typical Data Range/Observation |

| Chemical Shift (δ) | The electronic environment of each proton is influenced by the orientation of nearby substituents. Axial and equatorial protons exhibit distinct chemical shifts. | Equatorial protons are typically deshielded (appear at a higher ppm value) compared to axial protons. |

| 3J Coupling Constants | The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus relationship. youtube.com | Large J-values (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller J-values (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. libretexts.org |

| Nuclear Overhauser Effect (NOE) | NOE is a through-space interaction that results in a change in the intensity of an NMR resonance when a nearby proton is irradiated. wikipedia.orglibretexts.org This effect is highly sensitive to the distance between protons (proportional to 1/r6, where r is the distance). | Observation of an NOE between the methoxy (B1213986) protons and the axial proton at C4 would confirm their cis relationship. Conversely, an NOE between the methoxy protons and the equatorial proton at C4 would indicate a trans relationship. |

Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), allows for the comprehensive mapping of proton connectivity and spatial proximities. wikipedia.orgyoutube.com For this compound, the key is to determine the orientation of the methoxy group at C2 and the methyl group at C4 relative to each other and to the protons on the oxane ring. The cis or trans relationship between these substituents is revealed by the specific pattern of coupling constants and NOE correlations. For instance, a large coupling constant between the anomeric proton (H1) and the adjacent axial proton (H2ax) would suggest an axial orientation for the anomer, while a small coupling constant would indicate an equatorial position.

X-ray Crystallography for Absolute Configuration Determination

While NMR provides information about the relative arrangement of atoms, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. rigaku.comyoutube.comyoutube.com This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com The way the X-rays are scattered by the electron clouds of the atoms allows for the creation of a three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom. researchgate.netnih.gov

A critical aspect of determining the absolute configuration is the phenomenon of anomalous dispersion. thieme-connect.de When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number. thieme-connect.de This leads to a breakdown of Friedel's law, meaning that the intensities of reflections from planes (hkl) and (-h-k-l) are no longer identical. wikipedia.org By carefully measuring and comparing the intensities of these Bijvoet pairs, the absolute configuration can be determined.

The Flack parameter is a crucial value calculated during the refinement of the crystal structure that provides a quantitative measure of the correctness of the assigned absolute configuration. wikipedia.orgox.ac.ukmdpi.comox.ac.ukresearchgate.net

Interpretation of the Flack Parameter:

| Flack Parameter Value (x) | Interpretation |

| Close to 0 (with a small standard uncertainty) | The assigned absolute configuration is correct. wikipedia.org |

| Close to 1 | The inverted absolute configuration is correct. wikipedia.org |

| Close to 0.5 | The crystal is likely a racemic mixture or twinned. wikipedia.org |

For this compound, a successful single-crystal X-ray diffraction analysis would not only confirm the relative cis or trans relationship between the methoxy and methyl groups but would also unequivocally establish the (2R,4S) absolute configuration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netrsc.org These methods are powerful for determining the absolute configuration of molecules in solution, which is particularly advantageous when obtaining single crystals for X-ray crystallography is not feasible. researchgate.netru.nl

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of circularly polarized infrared light corresponding to the vibrational transitions in a molecule. rsc.orgru.nl The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned. nih.govresearchgate.net The high spectral resolution of VCD allows for detailed analysis of the spatial arrangement of different functional groups. ru.nl

Electronic Circular Dichroism (ECD):

ECD spectroscopy operates in the ultraviolet-visible region of the electromagnetic spectrum and measures the differential absorption of circularly polarized light by chromophores within the molecule. researchgate.netrsc.org The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the chiral centers near the chromophore. nih.gov For molecules like this compound, the ether oxygen can act as a chromophore. rsc.org Similar to VCD, the experimental ECD spectrum is compared with theoretical spectra calculated for the possible enantiomers to determine the absolute configuration. nih.govnih.govbeilstein-journals.org

Comparison of VCD and ECD for Stereochemical Analysis:

| Technique | Advantages | Considerations |

| VCD | High spectral resolution, sensitive to the overall molecular structure, less dependent on specific chromophores. ru.nl | Requires more complex instrumentation and can be more computationally intensive for large, flexible molecules. |

| ECD | High sensitivity, requires smaller sample amounts, well-established for certain classes of compounds. nih.gov | Requires the presence of a suitable chromophore, spectra can be broad and less resolved than VCD. researchgate.net |

The combined use of VCD and ECD provides a robust and reliable method for the assignment of the absolute configuration of this compound in solution. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. eijppr.compsu.eduyoutube.comyoutube.com The separation is achieved by using a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. nih.govlibretexts.orgscas.co.jp

The principle behind chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. eijppr.com These diastereomeric complexes have different stabilities, leading to different retention times on the column and thus enabling their separation.

Common Types of Chiral Stationary Phases:

| CSP Type | Chiral Selector | Separation Mechanism | Applicability to this compound |

| Pirkle-type | π-acidic or π-basic aromatic groups | π-π interactions, hydrogen bonding, dipole-dipole interactions. libretexts.orghplc.eu | Potentially effective, as the oxane ring can participate in dipole-dipole and hydrogen bonding interactions. |

| Polysaccharide-based | Cellulose or amylose (B160209) derivatives (e.g., carbamates). eijppr.comnih.gov | Inclusion into chiral cavities, hydrogen bonding, and dipole-dipole interactions. libretexts.org | Highly versatile and often successful for a wide range of compounds, including ethers. nih.gov |

| Cyclodextrin-based | Cyclic oligosaccharides | Formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin. nih.govlibretexts.org | The size and shape of the methyloxane ring would determine the suitability of this CSP. |

| Chiral Crown Ethers | Macrocyclic polyethers | Complexation with primary amino groups. | Not directly applicable to this compound. |

By developing a suitable chiral HPLC method, the enantiomeric excess (e.e.) of a sample of this compound can be accurately quantified. This is crucial in synthetic chemistry to assess the effectiveness of an asymmetric synthesis and in quality control to ensure the stereochemical purity of the final product. The choice of the CSP and the mobile phase composition are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. nih.govnih.gov

Synthetic Utility of 2r,4s 2 Methoxy 4 Methyloxane As a Chiral Synthon in Complex Molecular Architecture

Incorporation into Polycyclic Ether Scaffolds

Polycyclic ethers, a class of natural products known for their complex structures and potent biological activities, are often synthesized through strategies that involve the coupling of smaller, stereochemically defined cyclic ether fragments. The biosynthesis of many marine polycyclic ethers is believed to proceed through a cascade cyclization of polyepoxides, a concept that has inspired synthetic chemists to develop biomimetic approaches. nih.govnih.gov

The structure of (2R,4S)-2-Methoxy-4-methyloxane, with its defined stereocenters at C2 and C4, makes it a plausible, though not widely documented, precursor for a fragment of a larger polycyclic ether. Methodologies for constructing polycyclic ethers often rely on the iterative coupling of such chiral building blocks. illinois.edu Strategies for the synthesis of cyclic ethers include intramolecular C–O bond formation, ring-closing metathesis of acyclic ethers, and epoxide-opening cascades. nih.govthieme-connect.com While specific examples involving this compound are not prominent, its core structure is analogous to the tetrahydropyran (B127337) rings found in numerous polyether natural products.

Application in the Construction of Stereodefined Natural Product Fragments

The "chiral pool" approach to synthesis utilizes readily available, enantiomerically pure compounds from natural sources as starting materials for the synthesis of complex target molecules. A concise synthesis of the amino acid (2S,4R)-4-hydroxyornithine, for example, was achieved starting from diprotected L-aspartic acid, demonstrating the power of this strategy. nih.gov

Although not a direct derivative of a common natural product, this compound represents a synthetically accessible chiral building block. Its potential application lies in its use as a scaffold to construct fragments of larger natural products where a stereodefined tetrahydropyran ring is required. The methoxy (B1213986) group at the anomeric position (C2) can act as a handle for further functionalization or as a protecting group that can be cleaved to reveal a reactive hemiacetal. The methyl group at C4 introduces an additional stereocenter and can influence the conformation of the ring and the stereochemical outcome of subsequent reactions.

Role as a Chiral Auxiliary or Building Block in Cascade Reactions

Cascade reactions, where a series of bond-forming events occur in a single synthetic operation, offer an efficient means to build molecular complexity. The stereochemical control in such cascades can often be directed by a chiral element within the starting material. Research into organocatalytic cascade reactions has led to the stereoselective construction of complex cyclic frameworks. researchgate.net

While there is no specific documentation of this compound acting as a chiral auxiliary or a key building block in a cascade reaction in the reviewed literature, its rigid chiral structure suggests potential in this area. A chiral auxiliary temporarily imparts its stereochemical information to a substrate, guiding the formation of new stereocenters, and is subsequently removed. Alternatively, as a building block in a cascade, the entire oxane ring would be incorporated into the final product, with its stereocenters influencing the stereochemical course of the cascade.

Development of Novel Reagents and Ligands Derived from Chiral Oxanes

Chiral ligands are essential for asymmetric catalysis, a powerful tool for the enantioselective synthesis of chiral compounds. The development of new chiral ligands is a continuous effort in organic synthesis. For instance, polymeric chiral crown ethers have been synthesized and their chiroptical properties investigated. researchgate.net

The this compound scaffold could potentially be elaborated into novel chiral ligands. Functionalization of the oxane ring, for example, by replacing the methoxy group or by introducing coordinating groups at other positions, could lead to new bidentate or multidentate ligands. The defined stereochemistry of the oxane backbone would be crucial in creating a specific chiral environment around a metal center, which could, in turn, induce high levels of enantioselectivity in catalytic reactions.

Future Research Directions and Emerging Paradigms in Chiral Oxane Synthesis

Development of Highly Efficient and Sustainable Synthetic Protocols

The future of chiral oxane synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. rsc.org Research is increasingly focused on developing protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. researchgate.net For the synthesis of chiral oxanes, MAOS can be employed to promote key cyclization steps under solvent-free or green solvent conditions, thus representing an environmentally friendly alternative to conventional heating. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry offers another energy-efficient method for promoting chemical reactions. The development of ultrasound-assisted methods for the synthesis of heterocyclic compounds is a promising area, with the potential for efficient synthesis in aqueous media, thereby reducing the reliance on volatile organic solvents. nih.gov

Use of Bio-based Precursors: The shift towards a bio-based economy is influencing the selection of starting materials. Researchers are exploring the use of renewable feedstocks, such as carbohydrates and lignin (B12514952) derivatives, to construct chiral oxane scaffolds. researchgate.netresearchgate.net For instance, chiral pool precursors derived from natural sources can provide a straightforward entry to enantiopure oxanes. researchgate.net This approach not only enhances the sustainability of the synthesis but also leverages the inherent chirality of natural molecules.

A comparative look at traditional versus sustainable methods highlights the potential gains:

| Feature | Traditional Synthesis | Sustainable Protocols |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound |

| Solvents | Often relies on hazardous organic solvents | Green solvents (water, ionic liquids) or solvent-free |

| Starting Materials | Primarily fossil fuel-based | Renewable feedstocks (e.g., cardanol, vanillin) researchgate.net |

| Waste Generation | Can produce significant chemical waste | Minimized waste through higher efficiency and atom economy |

Exploration of Novel Catalytic Systems for Asymmetric Cyclizations

The stereoselective synthesis of chiral oxanes heavily relies on the use of catalysts that can control the three-dimensional arrangement of atoms. The exploration of novel catalytic systems is a cornerstone of future research, aiming for higher enantioselectivity and broader substrate scope.

Emerging catalytic strategies include:

Asymmetric Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. nih.gov Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) have shown great promise in catalyzing a variety of enantioselective transformations that can be applied to oxane synthesis. nih.govnih.gov These catalysts are often more stable, less toxic, and more readily available than their metal-based counterparts.

Photoredox Catalysis: This burgeoning field utilizes light to drive chemical reactions, enabling transformations that are often difficult to achieve through traditional thermal methods. nih.gov Enantioselective photocatalytic reactions offer new pathways for the construction of C-C and C-O bonds, which are fundamental to the synthesis of chiral oxanes. nih.gov

Asymmetric Electrocatalysis: By using electricity as a traceless reagent, electrochemical methods provide a sustainable and powerful tool for asymmetric synthesis. nih.gov Asymmetric electrocatalysis can be employed for enantioselective reductions and oxidations, offering a green alternative for key steps in the synthesis of chiral oxanes. nih.gov

Hybrid Approaches: Researchers are increasingly combining different catalytic strategies to tackle complex synthetic challenges. nih.gov For example, the integration of photoredox catalysis with organocatalysis or transition-metal catalysis can lead to novel and highly selective transformations for the synthesis of complex chiral molecules.

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch synthesis to continuous flow processes represents a paradigm shift in chemical manufacturing, offering numerous advantages in terms of efficiency, safety, and scalability. researchgate.netsyrris.com

Key benefits of integrating these technologies in chiral oxane synthesis include:

Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.govnih.gov

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with highly reactive or hazardous reagents, which are sometimes necessary for complex syntheses. researchgate.netsoci.org

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, avoiding the complex and sometimes unpredictable challenges of scaling up batch reactions. nih.gov

Automation and High-Throughput Screening: Automated flow chemistry platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the optimization of synthetic routes. researchgate.netsyrris.com This can be coupled with machine learning algorithms to intelligently explore the reaction space and identify optimal conditions. syrris.com

The impact of flow chemistry is summarized in the table below:

| Aspect | Batch Synthesis | Flow Chemistry |

| Reaction Control | Less precise, potential for temperature/concentration gradients | Highly precise control over parameters nih.gov |

| Safety | Higher risk with hazardous materials and exothermic reactions | Inherently safer due to small volumes researchgate.net |

| Scalability | Often requires re-optimization | Direct scalability by extending run time nih.gov |

| Reproducibility | Can be variable between batches | High reproducibility researchgate.net |

Design of Next-Generation Chiral Oxane Scaffolds with Enhanced Synthetic Versatility

Beyond optimizing the synthesis of known chiral oxanes, future research will also focus on the design and creation of novel oxane scaffolds with enhanced synthetic utility. This involves developing new synthetic methodologies that allow for the introduction of diverse functional groups and stereochemical patterns.

Future directions in this area may include:

Development of Novel Cyclization Strategies: Exploring new types of intramolecular cyclization reactions will be key to accessing novel oxane ring systems. This could involve the use of new catalysts or the development of cascade reactions that form multiple bonds in a single step.

Late-Stage Functionalization: The ability to modify a chiral oxane scaffold in the final steps of a synthesis is highly desirable. Research into late-stage C-H functionalization and other selective modification techniques will allow for the rapid generation of diverse libraries of oxane derivatives for biological screening.

Computational Design: The use of computational chemistry and molecular modeling will play an increasingly important role in the design of new chiral oxane scaffolds. scilit.com By predicting the properties and synthetic accessibility of new structures, researchers can focus their experimental efforts on the most promising candidates.

Multifunctional Scaffolds: The design of chiral oxanes that incorporate multiple functional groups or reactive handles will enhance their utility as building blocks in complex molecule synthesis. researchgate.net These "Swiss army knife" scaffolds can be used to construct a wide range of more elaborate structures.

Q & A

Q. What are the common synthetic routes for (2R,4S)-2-Methoxy-4-methyloxane, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of this compound typically involves cyclization or ring-opening strategies. For oxane derivatives, metal-catalyzed silylene transfer reactions (e.g., Ag- or Pd-catalyzed processes) can construct cyclic ether frameworks while controlling stereochemistry. For example, silver catalysts activate strained silacyclopropanes to generate intermediates for oxane formation, leveraging coordination effects to favor the desired (2R,4S) configuration . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., THF) stabilize transition states, while low temperatures (−78°C to 0°C) minimize epimerization.

Q. How can NMR spectroscopy distinguish between diastereomers of this compound?

Methodological Answer: - and -NMR are pivotal for stereochemical analysis. The methoxy group (2-OCH) and axial/equatorial methyl substituents (4-CH) exhibit distinct coupling patterns. For instance, axial methyl groups in oxanes typically show downfield shifts (~22–25 ppm) due to steric compression, while equatorial groups appear upfield (~15–18 ppm). NOESY experiments can confirm spatial proximity between the methoxy proton and the methyl group, validating the (2R,4S) configuration .

Q. What purification techniques are optimal for isolating this compound with high enantiomeric excess?

Methodological Answer: Chiral stationary phase (CSP) chromatography (e.g., Chiralcel OD-H or AD-H columns) achieves >99% enantiomeric excess. Alternatively, recrystallization using hexane/ethyl acetate (3:1) selectively precipitates the desired diastereomer. Purity validation via HPLC (with a chiral column) and comparison to racemic standards is essential .

Advanced Research Questions

Q. How do transition-metal catalysts influence the regioselectivity of oxane ring formation in this compound synthesis?

Methodological Answer: Metal coordination directs regioselectivity. For example, Pd catalysts promote oxidative addition to silacyclopropanes, favoring six-membered oxane rings via [2+2+2] cycloaddition. In contrast, Cu catalysts facilitate Si–C bond cleavage, enabling alternative pathways like ring expansion. Kinetic studies (e.g., in situ IR monitoring) reveal that Pd-based systems achieve faster cyclization (~2 h vs. 12 h for Cu), but Cu offers better tolerance for electron-withdrawing substituents .

Q. What mechanistic insights explain contradictions in catalytic efficiency between Zn and Sc in oxane synthesis?

Methodological Answer: Zinc activates substrates via Lewis acid-base interactions, stabilizing oxyanion intermediates during cyclization. Scandium, however, operates through a dual activation mechanism: Sc coordinates both the ether oxygen and methoxy group, lowering the activation energy for ring closure. DFT calculations show Sc reduces the energy barrier by ~15 kcal/mol compared to Zn, but Zn offers superior scalability due to lower oxophilicity .

Q. How can X-ray crystallography resolve ambiguities in the conformational analysis of this compound?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous proof of chair vs. boat conformations. For (2R,4S)-configured oxanes, the chair conformation dominates, with the methoxy group in an equatorial position (torsion angle: 55–60°). Disorder in crystal packing (observed in derivatives with bulky substituents) can be mitigated by low-temperature (100 K) data collection and SHELXT refinement .

Q. What role do steric and electronic effects play in the stability of this compound under acidic conditions?

Methodological Answer: Acid-catalyzed ring-opening follows a carbocation mechanism. Electron-donating groups (e.g., 4-CH) stabilize the intermediate carbocation, delaying hydrolysis. Kinetic studies (pH 2–4, 25°C) show a half-life of >48 h for (2R,4S)-configured oxanes vs. <12 h for non-methylated analogs. Steric hindrance from the methyl group further shields the oxane oxygen from protonation .

Data Analysis & Contradictions

Q. How to reconcile conflicting reports on the catalytic activity of Ni vs. Pd in oxane functionalization?

Methodological Answer: Discrepancies arise from substrate-specific effects. Ni excels in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids due to its lower redox potential, while Pd outperforms in C–H activation. For example, Ni-catalyzed methoxy group arylation of this compound achieves 85% yield vs. 60% with Pd. However, Pd tolerates steric bulk better in substituted oxanes. Controlled experiments under inert atmospheres (N) are critical to avoid metal oxidation artifacts .

Q. Why do computational models sometimes fail to predict the reactivity of this compound in ring-expansion reactions?

Methodological Answer: Limitations in density functional theory (DFT) functionals (e.g., B3LYP) underestimate hyperconjugative interactions between the methoxy group and the oxane ring. Using M06-2X/cc-pVTZ with solvent corrections (SMD model) improves accuracy. Discrepancies >5 kcal/mol in activation energies often stem from neglecting solvent dynamics (e.g., THF coordination to intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products